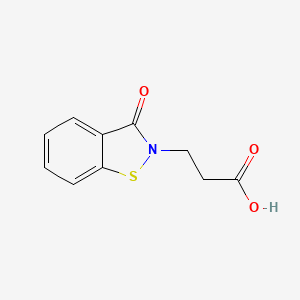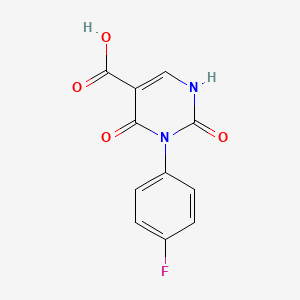![molecular formula C15H20N4O3 B1387426 3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine CAS No. 1171507-60-0](/img/structure/B1387426.png)
3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine
Descripción general
Descripción
3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine, commonly known as 3NP, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound, and is used as a building block for the synthesis of various compounds. 3NP has been widely studied due to its unique properties, including its ability to form complexes with other molecules and its ability to interact with biological systems.
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be pivotal in the development of new drugs with selective biological activity.
Targeting Kinase Inhibition
Kinase inhibition is a crucial therapeutic strategy in cancer treatment. The compound has shown significant activity on kinase p70S6Kβ, which is involved in protein synthesis and cell growth . This suggests potential applications in designing inhibitors that can selectively target and modulate kinase activity.
Enhancing Pharmacokinetics
The structural features of this compound, such as sp3 hybridization and non-planarity, can influence the pharmacokinetics of drug candidates. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for effective drug development .
Stereoselective Binding
The stereogenicity of the pyrrolidine ring allows for different stereoisomers to be created, which can lead to diverse biological profiles. This compound could be used to study the binding modes of enantioselective proteins, aiding in the design of more effective and selective drugs .
Modifying Physicochemical Properties
Incorporating heteroatomic fragments like those in this compound can modify the physicochemical properties of drug candidates. This modification is crucial for achieving optimal ADME/Tox results, which is a significant step in drug design .
Research on Detoxification Pathways
The compound’s activity against proteins involved in detoxification and clearance of toxic substances from the body, such as pregnane X receptor (PXR), makes it a valuable tool for researching detoxification pathways .
Structural Diversity in Medicinal Chemistry
The saturated heterocyclic scaffold of this compound allows for greater structural diversity in medicinal chemistry. This diversity is key to discovering novel biologically active compounds with unique mechanisms of action .
Synthetic Strategies for Compound Development
The compound can be synthesized using various strategies, either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. These methods provide insights into efficient synthetic pathways for developing new compounds with desired biological activities .
Propiedades
IUPAC Name |
[1-(3-nitropyridin-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-15(18-8-1-2-9-18)12-5-10-17(11-6-12)14-13(19(21)22)4-3-7-16-14/h3-4,7,12H,1-2,5-6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCTNDPNGAGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1387344.png)
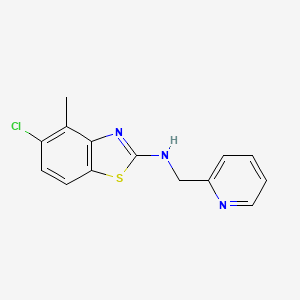
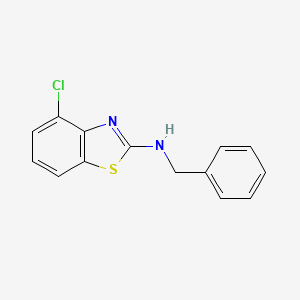
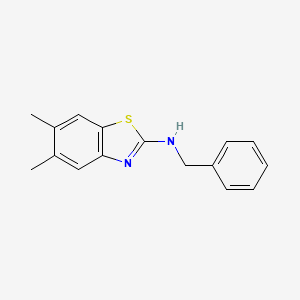
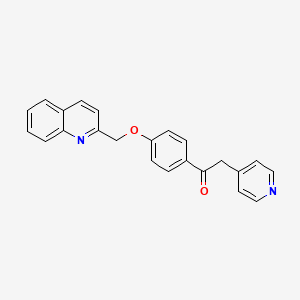
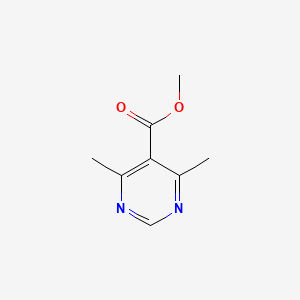
![[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1387355.png)
![[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1387356.png)


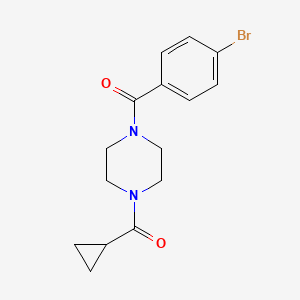
(propan-2-yl)amine](/img/structure/B1387362.png)
